(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a morpholine ring with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine and ethyl substituents. The morpholine ring is then synthesized separately and coupled with the pyrazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds within the molecule.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of analogs with improved pharmacological properties.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine derivatives: These compounds share the pyrazole ring structure and have been studied for their biological activities, including as glucagon-like peptide 1 receptor agonists.
Thiazolo-pyridine compounds: These compounds also feature a heterocyclic ring system and are used as inhibitors in the treatment of autoimmune and inflammatory diseases.
Uniqueness
(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone is unique due to the combination of the pyrazole and morpholine rings, along with the specific substituents. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H18BrN3O2 |
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Molecular Weight |
316.19 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O2/c1-4-16-7-10(13)11(14-16)12(17)15-5-8(2)18-9(3)6-15/h7-9H,4-6H2,1-3H3 |
InChI Key |
NTCYXDULTGSMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CC(OC(C2)C)C)Br |
Origin of Product |
United States |
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